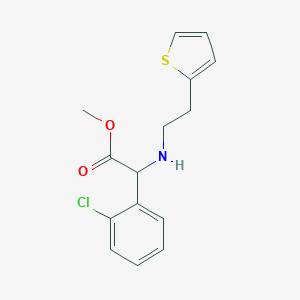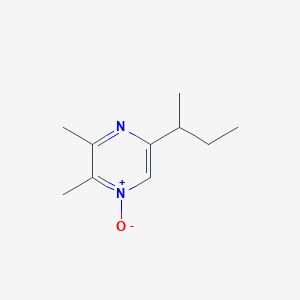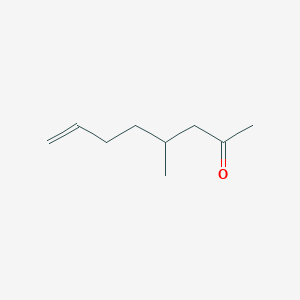
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate is an organic compound with the molecular formula C11H16Cl2O6. It is known for its unique structure, which includes two acetoxy groups and two chlorine atoms attached to a pentyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Diacetyloxy-4,4-dichloropentyl) acetate typically involves the acetylation of 4,4-dichloropentanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: (5,5-Diacetyloxy-4,4-dichloropentyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4,4-dichloropentanol and acetic acid.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), temperature around 50-60°C.
Substitution: Nucleophiles (e.g., hydroxide ions), solvents like ethanol, temperature around 25-30°C.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents like acetone, temperature around 0-5°C.
Major Products Formed:
Hydrolysis: 4,4-dichloropentanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5,5-Diacetyloxy-4,4-dichloropentyl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives. These reactions can affect various biochemical pathways, depending on the specific context in which the compound is used.
類似化合物との比較
- (5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- 4,4-Dichloropentanol
- 4,4-Dichloropentanoic acid
Comparison: this compound is unique due to the presence of both acetoxy and chlorine groups, which provide it with distinct reactivity compared to similar compounds. For example, 4,4-dichloropentanol lacks the acetoxy groups, making it less reactive in certain substitution and hydrolysis reactions. Similarly, 4,4-dichloropentanoic acid has different chemical properties due to the presence of a carboxylic acid group instead of acetoxy groups.
特性
IUPAC Name |
(5,5-diacetyloxy-4,4-dichloropentyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2O6/c1-7(14)17-6-4-5-11(12,13)10(18-8(2)15)19-9(3)16/h10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFLOGGDCXBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369247 |
Source


|
| Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-61-2 |
Source


|
| Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)



![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)








